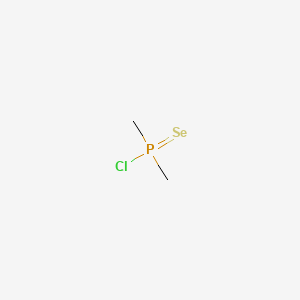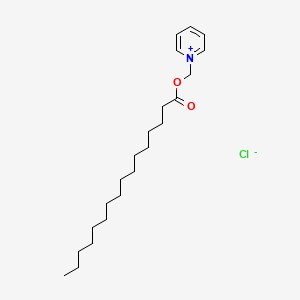
1-Hexadecanoyloxymethyl-Pyridinium Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexadecanoyloxymethyl-Pyridinium Chloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their surfactant properties and are widely used in various industrial and research applications. The compound is characterized by a pyridinium ring substituted with a hexadecanoyloxymethyl group, which imparts unique physicochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecanoyloxymethyl-Pyridinium Chloride typically involves the quaternization of pyridine with a hexadecanoyloxymethyl halide. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of automated systems for purification and quality control ensures the consistent production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
1-Hexadecanoyloxymethyl-Pyridinium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine structure.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include pyridinium N-oxides, dihydropyridines, and various substituted pyridinium derivatives .
Wissenschaftliche Forschungsanwendungen
1-Hexadecanoyloxymethyl-Pyridinium Chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the extraction and purification of membrane-associated enzymes.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the removal of emulsified oils from wastewater and as a surfactant in various formulations
Wirkmechanismus
The mechanism of action of 1-Hexadecanoyloxymethyl-Pyridinium Chloride involves its interaction with lipid membranes. The hexadecanoyloxymethyl group disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This property is particularly useful in its antimicrobial activity, where it targets bacterial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Dodecylpyridinium Chloride: Used in similar applications but with a shorter alkyl chain
Uniqueness
1-Hexadecanoyloxymethyl-Pyridinium Chloride is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in disrupting lipid membranes. This makes it particularly useful in applications requiring strong surfactant activity and antimicrobial efficacy .
Eigenschaften
CAS-Nummer |
61413-60-3 |
|---|---|
Molekularformel |
C22H38ClNO2 |
Molekulargewicht |
384.0 g/mol |
IUPAC-Name |
pyridin-1-ium-1-ylmethyl hexadecanoate;chloride |
InChI |
InChI=1S/C22H38NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-22(24)25-21-23-19-16-14-17-20-23;/h14,16-17,19-20H,2-13,15,18,21H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RTCLFXMYYVCLMV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[N+]1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


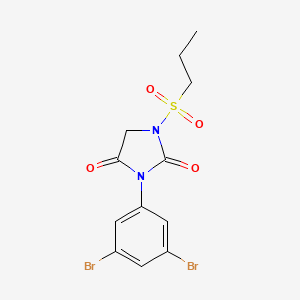
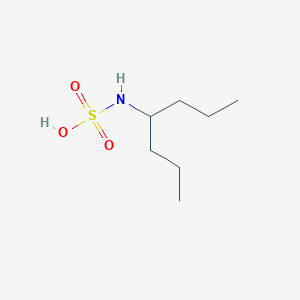
![8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid](/img/structure/B14591574.png)
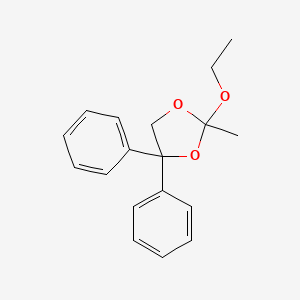

![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)
![Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate](/img/structure/B14591606.png)
![2-(4-Iodophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14591613.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-1-methylbenzene](/img/structure/B14591614.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide](/img/structure/B14591619.png)
![Anthracene, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14591623.png)
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-2-phenyl-](/img/structure/B14591625.png)
